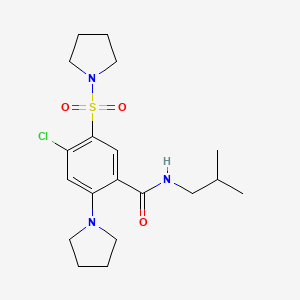
4-chloro-N-isobutyl-2-(1-pyrrolidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide
Übersicht
Beschreibung
4-chloro-N-isobutyl-2-(1-pyrrolidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been widely studied for its potential use in the field of scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-chloro-N-isobutyl-2-(1-pyrrolidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide involves its binding to the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of various cellular processes, including calcium signaling and protein folding. By binding to this receptor, 4-chloro-N-isobutyl-2-(1-pyrrolidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide can modulate these processes, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-isobutyl-2-(1-pyrrolidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide can have a range of biochemical and physiological effects. It has been found to have analgesic properties, reducing pain perception in animal models. It has also been shown to have anxiolytic properties, reducing anxiety-like behaviors in animal models. Additionally, it has been found to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-isobutyl-2-(1-pyrrolidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its high affinity for the sigma-1 receptor. This allows for precise targeting of this receptor in cellular and animal models. However, one limitation is that the compound can be difficult to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-isobutyl-2-(1-pyrrolidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It may also have potential in the treatment of chronic pain and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-isobutyl-2-(1-pyrrolidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, anxiety, and memory formation.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-methylpropyl)-2-pyrrolidin-1-yl-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O3S/c1-14(2)13-21-19(24)15-11-18(27(25,26)23-9-5-6-10-23)16(20)12-17(15)22-7-3-4-8-22/h11-12,14H,3-10,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYKOLPYJYJCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1N2CCCC2)Cl)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



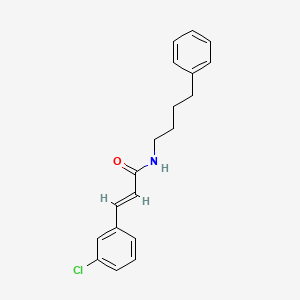
![N-(1-ethyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4722008.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4722010.png)
![2-(4-fluorophenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4722014.png)
![2-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4722024.png)
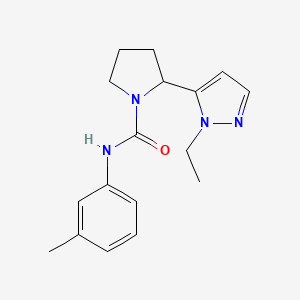
![1-(3-chlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B4722030.png)
![N-(3-chloro-2-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4722035.png)
![N-[2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B4722039.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4722045.png)
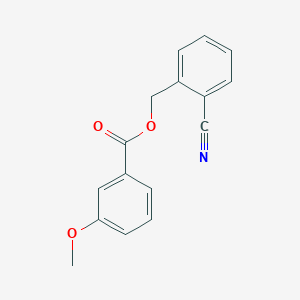
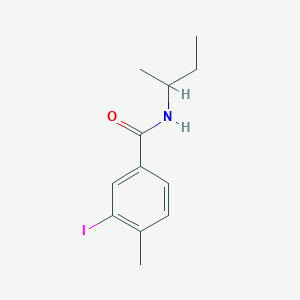
![2-ethoxy-4-[(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl cyclopropanecarboxylate](/img/structure/B4722074.png)
![3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid](/img/structure/B4722098.png)